molecular formula C12H16BrN5S B6448732 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole CAS No. 2548993-48-0

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole

Cat. No. B6448732
M. Wt: 342.26 g/mol
InChI Key: ZHFHYDXZLNDPDD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, including a bromo-pyrazole, an azetidine, and a thiadiazole . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the coupling of the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo group on the pyrazole ring could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromo group could increase the compound’s molecular weight and potentially its reactivity .

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve further exploration of the synthesis methods for this compound, as well as investigation into its potential biological activities and applications .

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5S/c1-8(2)11-15-16-12(19-11)17-4-9(5-17)6-18-7-10(13)3-14-18/h3,7-9H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFHYDXZLNDPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole

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